Cas no 2751621-43-7 (2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride)

2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- A1-49117
- 2751621-43-7
- 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride
- 2-((1r,4r)-4-Aminocyclohexyl)-N-methylacetamide hydrochloride
- EN300-37299472
-
- インチ: 1S/C9H18N2O.ClH/c1-11-9(12)6-7-2-4-8(10)5-3-7;/h7-8H,2-6,10H2,1H3,(H,11,12);1H
- InChIKey: ILZZJEFIMHJTPV-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C(CC1CCC(CC1)N)NC
計算された属性
- せいみつぶんしりょう: 206.1185909g/mol
- どういたいしつりょう: 206.1185909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 151
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37299472-2.5g |
2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride |
2751621-43-7 | 95.0% | 2.5g |
$1931.0 | 2025-03-18 | |
Enamine | EN300-37299472-10.0g |
2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride |
2751621-43-7 | 95.0% | 10.0g |
$4236.0 | 2025-03-18 | |
1PlusChem | 1P028YI8-250mg |
2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride |
2751621-43-7 | 95% | 250mg |
$664.00 | 2024-05-07 | |
1PlusChem | 1P028YI8-2.5g |
2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride |
2751621-43-7 | 95% | 2.5g |
$2449.00 | 2024-05-07 | |
Aaron | AR028YQK-250mg |
2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride |
2751621-43-7 | 95% | 250mg |
$695.00 | 2025-02-17 | |
Aaron | AR028YQK-5g |
2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride |
2751621-43-7 | 95% | 5g |
$3955.00 | 2023-12-15 | |
1PlusChem | 1P028YI8-100mg |
2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride |
2751621-43-7 | 95% | 100mg |
$485.00 | 2024-05-07 | |
1PlusChem | 1P028YI8-500mg |
2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride |
2751621-43-7 | 95% | 500mg |
$1012.00 | 2024-05-07 | |
Aaron | AR028YQK-100mg |
2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride |
2751621-43-7 | 95% | 100mg |
$496.00 | 2025-02-17 | |
Aaron | AR028YQK-500mg |
2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride |
2751621-43-7 | 95% | 500mg |
$1081.00 | 2025-02-17 |
2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
2-(4-aminocyclohexyl)-N-methylacetamide hydrochlorideに関する追加情報
Recent Advances in the Study of 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride (CAS: 2751621-43-7)
The compound 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride (CAS: 2751621-43-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This small molecule, characterized by its cyclohexylamine core and acetamide functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a compound of interest for drug discovery and development.
One of the key areas of research has been the optimization of the synthetic route for 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. The researchers employed a multi-step process involving reductive amination and subsequent hydrochloride salt formation, achieving a purity of over 99%. This advancement is critical for ensuring the compound's availability for further preclinical and clinical studies.
Pharmacological evaluations have revealed that 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride exhibits notable activity as a modulator of central nervous system (CNS) receptors. In vitro assays demonstrated its affinity for serotonin and dopamine receptors, suggesting potential applications in neuropsychiatric disorders such as depression and schizophrenia. Additionally, animal models have shown that the compound crosses the blood-brain barrier effectively, further supporting its CNS-targeted therapeutic potential.
Recent mechanistic studies have explored the compound's interaction with specific molecular targets. For instance, a 2024 study in Biochemical Pharmacology utilized X-ray crystallography and molecular docking simulations to elucidate the binding mode of 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride with the serotonin 5-HT2A receptor. These findings provide a structural basis for understanding its pharmacological effects and could guide the design of more potent analogs.
In addition to its CNS applications, 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride has been investigated for its anti-inflammatory properties. A preprint publication (2024) reported that the compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory cytokine production in macrophages. This suggests potential utility in treating inflammatory diseases, although further in vivo validation is required.
Despite these promising findings, challenges remain in the development of 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future studies. Nonetheless, the compound's diverse pharmacological profile and recent advancements in its synthesis and characterization underscore its potential as a valuable tool in drug discovery.
In conclusion, 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride (CAS: 2751621-43-7) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its dual potential in CNS and anti-inflammatory applications, coupled with recent synthetic and mechanistic breakthroughs, positions it as a compound worthy of continued investigation. Future studies should focus on translational research to bridge the gap between preclinical findings and clinical applications.
2751621-43-7 (2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride) 関連製品
- 1033201-68-1(t-Butyl 3-Bromo-4-fluorobenzamide)
- 640263-69-0((3-Amino-4-Pyrrolidin-1-Yl-Phenyl)-Pyrrolidin-1-Yl-Methanone)
- 941922-87-8(N-(2,6-difluorophenyl)methyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)
- 81323-69-5(2-hydroxy-5-propylbenzaldehyde)
- 2171587-03-2(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid)
- 2034536-98-4(2-bromo-N-{5-(furan-2-yl)pyridin-3-ylmethyl}-5-methoxybenzamide)
- 1805068-37-4(Ethyl 6-(bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-acetate)
- 393834-59-8(4-tert-butyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide)
- 1432678-93-7(3,5-Bis(difluoromethoxy)benzoic acid)
- 2228266-82-6(4-(1-ethynylcyclopropyl)-N,N-dimethylaniline)




